molecular formula C9H9NO4 B083764 Methyl 3-nitrophenylacetate CAS No. 10268-12-9

Methyl 3-nitrophenylacetate

Cat. No. B083764
CAS RN: 10268-12-9
M. Wt: 195.17 g/mol
InChI Key: BFGYITRIATVARH-UHFFFAOYSA-N
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Description

1. Introduction

Methyl 3-nitrophenylacetate is a chemical compound with various applications in organic synthesis and pharmaceutical research. It has been a subject of interest due to its unique chemical structure and reactivity.

2. Synthesis Analysis

  • The synthesis of related compounds such as methyl N-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate and ethyl N-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate has been achieved via rhodium(II) acetate catalyzed intermolecular O–H and intramolecular N–H carbene insertion. These methods represent new routes for creating bioactive compounds of pharmaceutical interest (Trstenjak, Ilaš, & Kikelj, 2013).

3. Molecular Structure Analysis

  • The molecular structure of compounds closely related to Methyl 3-nitrophenylacetate has been studied using X-ray diffraction and other spectroscopic techniques. For instance, the crystal structure of methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate was determined to belong to space group P21/n (Alizadeh, 2005).

4. Chemical Reactions and Properties

  • Methyl 3-nitrophenylacetate, like its derivatives, is involved in various chemical reactions. For example, the biodegradation of 3-methyl-4-nitrophenol, a similar compound, by Ralstonia sp. SJ98, highlights its environmental significance. This biodegradation results in catechol as a major intermediate, indicating the potential for environmental decontamination (Bhushan et al., 2000).

5. Physical Properties Analysis

  • Detailed physical property analysis of Methyl 3-nitrophenylacetate or closely related compounds was not directly found in the literature reviewed. However, the physical properties of such compounds can generally be inferred from their molecular structure and chemical characteristics.

6. Chemical Properties Analysis

  • Methyl 3-nitrophenylacetate exhibits properties typical of nitroaromatic compounds. These properties include participation in nucleophilic substitution reactions and sensitivity to reductive conditions, as observed in the related compound methyl 1-nitrocyclopropanecarboxylate (Lifchits et al., 2008).

Scientific Research Applications

  • Biodegradation and Environmental Remediation : Ralstonia sp. SJ98 can utilize 3-methyl-4-nitrophenol, a related compound to Methyl 3-nitrophenylacetate, as a carbon source, indicating its potential in environmental decontamination and bioremediation (Bhushan et al., 2000).

  • Genotoxicity Studies : 3-Methyl-4-nitrophenol, a metabolite of fenitrothion containing Methyl 3-nitrophenylacetate, has been studied for its mutagenic effects on the somatic cells of mice, indicating its relevance in toxicology research (Nehéz et al., 1985).

  • Metabolite Studies in Microorganisms : A metabolite structurally similar to Methyl 3-nitrophenylacetate, derived from Pseudomonas syringae, was found to modulate the growth of tomato seedlings, suggesting its application in agriculture and plant biology (Evidente et al., 1992).

  • Antioxidant and Antimicrobial Activities : Nitrosubstituted acyl thioureas, related to Methyl 3-nitrophenylacetate, were synthesized and evaluated for their DNA-binding, antioxidant, cytotoxic, antibacterial, and antifungal activities, highlighting their potential in pharmaceutical research (Tahir et al., 2015).

  • Toxicological Implications in Poultry : Methylated metabolites of phenylarsenical compounds related to Methyl 3-nitrophenylacetate were discovered in chicken liver, emphasizing its significance in food safety and toxicology (Peng et al., 2017).

  • Catalytic Activity on Glycosides : Per-O-methylated cyclodextrins, including compounds related to Methyl 3-nitrophenylacetate, showed enzyme catalysis on p-nitrophenyl glycosides, suggesting applications in biochemical research (Fenger & Bols, 2010).

  • Metabolism of Similar Compounds : Isomeric compounds similar to Methyl 3-nitrophenylacetate were metabolized in rats, with implications for understanding drug metabolism and toxicology (Schweinsberg et al., 1979).

  • Electrochemical Studies in Enzyme Activity : Electrochemical methods were developed to study the inhibition of lipase activity by pesticides, using a substrate related to Methyl 3-nitrophenylacetate, which is relevant in enzyme kinetics and pesticide research (Reddy et al., 2013).

properties

IUPAC Name

methyl 2-(3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(11)6-7-3-2-4-8(5-7)10(12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGYITRIATVARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335755
Record name methyl 2-(3-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-nitrophenylacetate

CAS RN

10268-12-9
Record name methyl 2-(3-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Trimethylsilyl chloride (5.6 mL, 2.0 equiv.) was added to a stirred solution of (3-nitrophenyl)acetic acid (4.0 g) in methanol (60 ml). The resulting solution was stirred at room temperature for 18 hours, then concentrated at reduced pressure and partitioned between DCM and aqueous sodium hydrogencarbonate solution. The organic phase was dried over sodium sulfate, filtered and concentrated under vacuum to give the title compound as a colourless liquid (4.2 g, 100%).
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

Combine (3-nitrophenyl)acetic acid (20.0 g, 110 mmol) and anhydrous methanol (125 mL). Add 7 drops of concentrated sulfuric acid. Heat to 50° C. After 14 hours, cool to ambient temperature. Evaporate in vacuo to give a residue. Partition the residue between water and diethyl ether. Separate the organic layer and extract with aqueous saturated sodium bicarbonate solution and aqueous saturated sodium chloride solution. Dry the organic layer over MgSO4 and filter. Slowly evaporate to give methyl (3-nitrophenyl)acetate. 1H NMR (CDCl3) δ8.17 (d, 1H, J=1.1 Hz), 8.14 (dd, 1H, J=1.0, 7.7 Hz), 7.63 (dd, 1H, J=1.1, 7.7 Hz), 7.52 (t, 1H, J=7.7 Hz), 3.75 (s, 2H), 3.73 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Trimethylsilyl chloride (5.6 mL, 2.0 equiv.) was added to a stirred solution of (3-nitrophenyl)acetic acid (4.0 g) in methanol (60 ml). The resulting solution was stirred at room temperature for 18 hours, then concentrated at reduced pressure and partitioned between DCM and aqueous sodium hydrogencarbonate solution. The organic phase was dried over sodium sulfate, filtered and concentrated under vacuum to give the title compound as a colourless liquid (4.2 g, 100%).
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods IV

Procedure details

To a stirring solution of 3-nitrophenylacetic acid (10.4 g, 57.3 mmol) in MeOH (250 ml) at RT was added HCl gas until saturation was achieved. The resulting solution was stirred at 70° C. for 1 h. The reaction was cooled and concentrated under reduced pressure. The semisolid residue was dissolved in Et2O, washed with H2O (2×), satd. NaHCO3 (2×), brine (1×) and dried (MgSO4). Filtration and evaporation provided methyl 2-(3-nitrophenyl)acetate as a low-melting solid (10.7 g, 96% yield), which was used without further purification. 1H NMR (300 MHz, CDCl3): δ 8.14-8.04 (m, 2H), 7.64-7.58 (m, 1H), 7.47 (brt, J=8.10 Hz, 1H), 3.72 (s, 2H), 3.68 (s, 3H); MS (ESI) m/z: 196.0 (M+H+).
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Basso, P Braiuca, C Ebert, L Gardossi, P Linda… - … et Biophysica Acta (BBA …, 2002 - Elsevier
Molecular modelling was used to investigate the catalytic site of penicillin G acylase (PGA) by building up a simple enzyme–ligand model able to describe and predict the enzyme …
Number of citations: 17 www.sciencedirect.com
BM Sykes, MP Hay, D Bohinc-Herceg… - Journal of the …, 2000 - pubs.rsc.org
… Methyl 3-nitrophenylacetate 10a was available commercially. Nitration and esterification of 2-methylphenylacetic acid 8 gave the ester 10b (Scheme 3). Similarly, 2-hydroxyphenylacetic …
Number of citations: 35 pubs.rsc.org

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